(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone
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Overview
Description
(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is a complex organic compound characterized by its unique structure, which includes multiple benzyloxy groups attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using benzyl groups, followed by cyclization to form the cyclohexenone ring. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its benzyloxy groups can be modified to create derivatives that act as enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in metabolic pathways and cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S,6R)-4,5,6-Tris(methoxy)-3-[(methoxy)methyl]-2-cyclohexenone
- (4R,5S,6R)-4,5,6-Tris(ethoxy)-3-[(ethoxy)methyl]-2-cyclohexenone
Uniqueness
Compared to similar compounds, (4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone is unique due to the presence of benzyloxy groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C35H34O5 |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C35H34O5/c36-32-21-31(26-37-22-27-13-5-1-6-14-27)33(38-23-28-15-7-2-8-16-28)35(40-25-30-19-11-4-12-20-30)34(32)39-24-29-17-9-3-10-18-29/h1-21,33-35H,22-26H2 |
InChI Key |
VZUKMTZDQDKJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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